1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine is a complex organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities. The molecular formula for this compound is , with a molecular weight of 463.6 g/mol. It is primarily utilized for non-human research purposes and is not intended for therapeutic or veterinary applications.
The compound is classified under sulfonylpiperazine derivatives, which are structurally significant in the realm of pharmaceuticals due to their ability to interact with various biological targets. Pyrazole derivatives, such as the one in question, have been extensively studied for their pharmacological properties, including anxiolytic and antidepressant effects .
The synthesis of 1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine typically involves the reaction of hydrazines with electrophilic compounds. A common method includes the condensation of hydrazine hydrate with β-keto esters, followed by cyclization.
The molecular structure of 1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine can be represented as follows:
The structure features a piperazine ring connected to a pyrazole derivative via a sulfonyl linkage, showcasing its potential for interaction with biological targets .
The compound can undergo various chemical reactions typical of piperazine and pyrazole derivatives:
These reactions are crucial for developing derivatives with improved bioactivity or altered pharmacokinetic profiles.
The mechanism of action for 1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine involves its interaction with neurotransmitter systems, particularly the serotonergic system and GABA receptors.
Relevant analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are often employed to characterize these properties accurately .
The primary applications of 1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine lie within scientific research:
This compound exemplifies the significance of piperazine derivatives in drug discovery and development, highlighting their versatility in addressing various medical needs .
The synthesis of 1-((1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine relies on strategic functionalization of pre-formed piperazine rings or advanced intermediates. This heterocyclic sulfonamide features a piperazine core linked via a sulfonyl group to a 1-ethyl-5-methylpyrazole moiety. While the piperazine ring itself is commercially available, its incorporation into complex molecules typically employs three principal methodologies: Buchwald-Hartwig coupling for N-arylations (adapted here for N-heteroarylsulfonyl connections), nucleophilic substitution for sulfonamide bond formation, and reductive amination for alkylated piperazine variants. The 1-ethyl-5-methylpyrazole component can be synthesized separately before sulfonation and subsequent coupling [3] [4].
Buchwald-Hartwig amination, a palladium-catalyzed C–N cross-coupling, enables direct union of nitrogen nucleophiles with aryl/heteroaryl halides. Though traditionally applied to N-arylpiperazine formation (e.g., in palbociclib and ribociclib syntheses [3]), this methodology adapts to sulfonamide-linked systems. For the target compound, two retrosynthetic approaches exist:
The first approach faces challenges due to potential deactivation of the pyrazole bromide. Optimization requires specific ligands and bases to suppress competing reduction or hydrolysis. As demonstrated in analogous thienopyrimidinone bromides, bulky electron-rich phosphines (XPhos, SPhos) combined with strong bases (NaO^tBu) in dioxane achieve high yields for heterocyclic aminations [1]. Table 1 summarizes optimization parameters for analogous heterocyclic systems:
Table 1: Optimization of Buchwald-Hartwig Coupling for Heterocyclic Bromides and Piperazine
Entry | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Observation |
---|---|---|---|---|---|---|---|
1 | Rac-BINAP | Cs₂CO₃ | Dioxane | 100 | 24 | 0 | No reaction |
6 | SPhos | NaO^tBu | Toluene | 100 | 24 | Traces | Dehalogenation dominant |
9 | XPhos | NaO^tBu | Dioxane | 100 | 2 | 47 | Improved solubility |
14 | XPhos | NaO^tBu | Dioxane | 100 | 1 | 100 | Excess amine (5 eq) |
16 | XPhos | NaO^tBu | Dioxane | 100 | 2 | 100 | Reduced Pd loading (4 mol%) |
Adapted from optimization data for bromothienopyrimidinone amination [1]
Critical success factors include:
Nucleophilic substitution forms the sulfonamide bond between the piperazine nitrogen and the pyrazole sulfonyl chloride. This two-step sequence is highly reliable:
Step 1: Sulfonation of Pyrazole1-Ethyl-5-methyl-1H-pyrazole undergoes sulfonation using chlorosulfonic acid (ClSO₃H) or SO₃ complexes to yield 4-(chlorosulfonyl)-1-ethyl-5-methyl-1H-pyrazole. This electrophile is moisture-sensitive and requires in situ generation or immediate use [4] [6].
Step 2: Sulfonamide Bond FormationPiperazine reacts with the sulfonyl chloride under Schotten-Baumann conditions:
4-(ClSO₂)-1-Et-5-Me-pyrazole + Piperazine → 1-((1-Et-5-Me-1H-pyrazol-4-yl)sulfonyl)piperazine
Reaction parameters critically impact selectivity and yield:
Table 2: Nucleophilic Sulfonylation Optimization for Piperazines
Piperazine Equiv. | Base | Solvent | Temp (°C) | Reaction Time (h) | Mono:Di Substitution Ratio |
---|---|---|---|---|---|
1.0 | Et₃N | CH₂Cl₂ | 0→25 | 2 | 3:1 |
1.0 | NaOH | H₂O/THF | 5 | 1 | 5:1 |
2.5 | K₂CO₃ | MeCN | 0→25 | 4 | >20:1 |
3.0 | NaHCO₃ | H₂O/EtOAc | 10 | 3 | 15:1 |
Representative conditions for analogous sulfonylpiperazine syntheses [4] [6]
Key advantages include operational simplicity, scalability, and avoidance of transition metals. Protecting-group-free reactions are feasible due to piperazine’s differential reactivity [3].
Reductive amination constructs N-alkylpiperazines but applies indirectly to the target molecule. It may synthesize precursors like 1-ethyl-4-(piperazin-1-ylsulfonyl)-1H-pyrazole if reductive alkylation modifies piperazine before sulfonation. The general sequence involves:
For N-ethylpiperazine synthesis:
Piperazine + CH₃CHO → Imine Intermediate → NaBH₃CN → N-Ethylpiperazine
Challenges include:
After alkylation, N-ethylpiperazine undergoes sulfonation as in Section 1.1.2. While versatile, this route adds steps and is less atom-economical than direct nucleophilic substitution on unmodified piperazine.
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9